molecular formula C10H14O4 B137544 threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol CAS No. 848031-94-7

threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

Cat. No. B137544
CAS RN: 848031-94-7
M. Wt: 198.22 g/mol
InChI Key: PZKYCBMLUGVAGH-QUBYGPBYSA-N
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Description

“threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol” is a plant extract compound . It is used for scientific research and as a standard . The CAS number for this compound is 848031-94-7 .


Molecular Structure Analysis

The molecular formula of “threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol” is C10H14O4 . The molecular weight is 198.22 . The IUPAC Standard InChIKey is LFVCJQWZGDLHSD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Natural Product Research

“threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol” is a natural product that can be used in life science research . It’s a member of the class of propane-1,3-diols that is propane-1,3-diol substituted at position 1 by a 4-hydroxy-3-methoxyphenyl and at position 2 by a 4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenoxy group .

Isolation from Plants

This compound is isolated from the whole plant of Lepisorus contortus . This suggests potential applications in plant biology and botany, particularly in studies related to plant metabolites.

Role as a Metabolite

It has been classified as a metabolite, which suggests it plays a role in metabolic reactions . This could make it relevant in studies of metabolism, enzymology, and biochemistry.

Role in Traditional Medicine

The compound is found in the aril of Myristica fragrans (mace), which has been widely used as a spice and a valuable remedy in Ayurvedic medicine for treatment in the low stage of fever, in consumptive complaints, humoral asthma, and when mixed with aromatics, in wasting and long-term bowel complaints . This suggests potential applications in ethnobotany and traditional medicine research.

Pharmacological Studies

There have been numerous reports on the constituents of mace as well as nutmeg (the seed kernels of Myristica fragrans) in the literature. These include essential oils, fats, glycerides, cyclic and acyclic bis-phenylpropanoids, and a pigment . Pharmacological studies have also been conducted by many workers as to hallucinogenic effect, and inhibitory effects on the growth of silkworm larvae, Bombyx mori, and on prostaglandin biosynthesis .

Antibacterial Action

Dehydrodiisoeugenol and 5’-methoxydehydrodiisoeugenol from mace have antibacterial action against a primary cariogenic bacterium, Streptococcus mutans . This suggests potential applications in microbiology and pharmaceutical research.

Mechanism of Action

The mechanism of action for “threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol” is not specified in the sources I found. As a plant extract compound, it may have various biological activities, but specific details are not available .

Safety and Hazards

When handling “threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol”, it’s important to wear protective eyewear, clothing, and gloves to avoid skin contact . If toxic or irritating substances are produced during experimentation, the operation should be completed in a glove box to avoid harm .

properties

IUPAC Name

(1S,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,10-13H,1-2H3/t6-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKYCBMLUGVAGH-QUBYGPBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=C(C=C1)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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